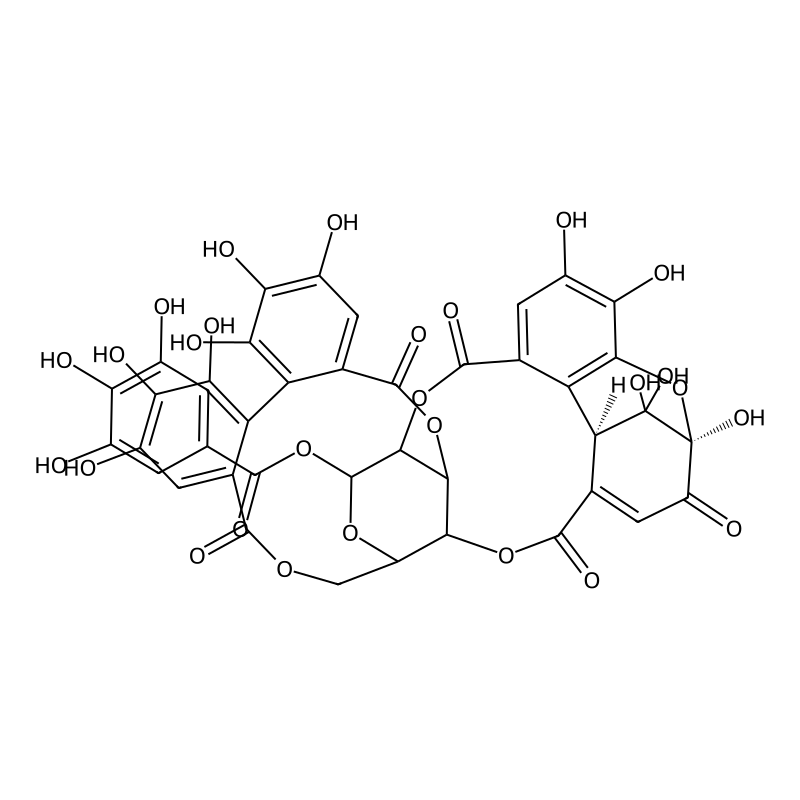

Geraniin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Geraniin is a highly bioactive dehydroellagitannin and the predominant hydrolyzable tannin found in Geranium and Phyllanthus species. Characterized by its specific dehydrohexahydroxydiphenoyl (DHHDP) group, it serves as a high-value active ingredient in advanced nutraceutical and pharmaceutical formulations [1]. In procurement contexts, geraniin is prioritized for its potent antioxidant, anti-hyperglycemic, and antiviral properties. However, its high polarity (Log P ≈ -0.73) and susceptibility to hydrolysis into ellagic acid and corilagin necessitate careful consideration of formulation strategies [2]. Industrial buyers must account for its poor gastric solubility but excellent intestinal fluid solubility (3.59–14.32 mg/mL) when designing oral delivery systems[2].

Substituting highly purified geraniin with crude plant extracts, closely related tannins like corilagin, or its downstream metabolite ellagic acid fundamentally compromises product efficacy and formulation predictability [1]. Crude botanical extracts introduce unacceptable batch-to-batch variability, making it impossible to standardize therapeutic doses for precise enzyme inhibition[1]. Conversely, substituting with ellagic acid—while chemically more stable—introduces severe processability challenges due to its notoriously poor aqueous solubility and distinct pharmacokinetic limitations [2]. Furthermore, geraniin's specific macrocyclic structure and reactive DHHDP moiety confer superior receptor-binding affinities and radical scavenging capacities that are entirely lost when utilizing structurally simpler, lower-cost analogs [1].

Superior Alpha-Glucosidase Inhibition vs. Standard Therapeutics

In in vitro hypoglycemic activity assays, geraniin demonstrates exceptional potency in inhibiting alpha-glucosidase, a critical target for managing postprandial hyperglycemia, significantly outperforming the industry-standard drug acarbose [1].

| Evidence Dimension | Alpha-glucosidase inhibition (IC50) |

| Target Compound Data | 0.92 µg/mL |

| Comparator Or Baseline | Acarbose (>35 µg/mL in standard assays) |

| Quantified Difference | >30-fold higher inhibitory potency |

| Conditions | In vitro alpha-glucosidase inhibition assay |

Provides a quantitative rationale for selecting geraniin as a premium active ingredient in anti-diabetic formulations over conventional synthetic inhibitors.

Enhanced Radical Scavenging Capacity vs. Co-Extracted Tannins

DPPH free radical scavenging assays reveal that geraniin significantly outperforms both its structural analog corilagin (often found in the same crude extracts) and the industry-standard antioxidant ascorbic acid [1].

| Evidence Dimension | DPPH radical scavenging (IC50) |

| Target Compound Data | 0.99 µM |

| Comparator Or Baseline | Corilagin (2.25 µM) and Ascorbic Acid (46.06 µM) |

| Quantified Difference | 2.2x more potent than corilagin; 46x more potent than ascorbic acid |

| Conditions | In vitro DPPH free radical scavenging assay |

Justifies the investment in high-purity geraniin isolation for premium antioxidant products by proving a massive potency advantage over baseline vitamins and crude tannin mixtures.

High Therapeutic Index in Antiviral (HSV-2) Applications

Geraniin exhibits potent virucidal activity against Herpes Simplex Virus 2 (HSV-2) by effectively blocking viral attachment, demonstrating a highly favorable therapeutic index and outperforming standard nucleoside analogs like acyclovir in direct viral inactivation [1].

| Evidence Dimension | Antiviral Therapeutic Index (TI = IC50/EC50) and Virucidal Inhibition Rate |

| Target Compound Data | Therapeutic Index = 11.56 (EC50 = 18.37 µM); Virucidal inhibition rate = 187.2% |

| Comparator Or Baseline | Acyclovir (Virucidal inhibition rate = 67.99%) |

| Quantified Difference | 2.7x higher direct virucidal inhibition rate than acyclovir |

| Conditions | In vitro HaCaT cell model, HSV-2 infection, 120 min co-incubation |

Validates geraniin as a highly differentiated API candidate for topical antiviral formulations, especially where resistance or limited efficacy of standard therapies is a concern.

Phospholipid Complexation for Enhanced Bioavailability

To overcome geraniin's inherent polarity and limited gastrointestinal absorption, formulation into a soy-phosphatidylcholine complex (GE-PL) dramatically improves the systemic exposure of its active metabolite, ellagic acid, compared to administering unformulated free geraniin [1].

| Evidence Dimension | Peak plasma concentration (Cmax) of active metabolite (ellagic acid) |

| Target Compound Data | 588.82 ng/mL (GE-PL complex) |

| Comparator Or Baseline | Free Geraniin (Baseline) |

| Quantified Difference | 11-fold enhancement in Cmax |

| Conditions | In vivo oral administration in rabbit models |

Demonstrates that geraniin's processability and absorption challenges can be reliably solved using scalable lipid-based delivery systems, de-risking commercial formulation efforts.

Advanced Anti-Diabetic Nutraceuticals

Utilizing geraniin's sub-microgram IC50 for alpha-glucosidase inhibition to formulate high-efficacy, plant-derived blood glucose management supplements [1].

Premium Antioxidant Cosmeceuticals

Leveraging its superior radical scavenging capacity (outperforming ascorbic acid by >40x) for high-end anti-aging and skin protection topical formulations [2].

Topical Antiviral Therapeutics

Incorporating geraniin into creams or ointments targeting HSV-2, capitalizing on its high therapeutic index and unique mechanism of blocking viral attachment [3].

Phytosome-Based Oral Delivery Systems

Employing geraniin as a core active in phospholipid complex formulations to deliver sustained, high-bioavailability ellagic acid for systemic anti-inflammatory and metabolic support [4].

References

- [1] Rapid isolation of geraniin from Nephelium lappaceum rind waste and its anti-hyperglycemic activity. Fitoterapia, 2011.

- [2] Antioxidant Activities and Xanthine Oxidase Inhibitory Effects of Extracts and Main Polyphenolic Compounds Obtained from Geranium sibiricum L. J. Agric. Food Chem. 2010.

- [3] Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches. Evid Based Complement Alternat Med. 2022.

- [4] Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation. Int J Pharm. 2024.